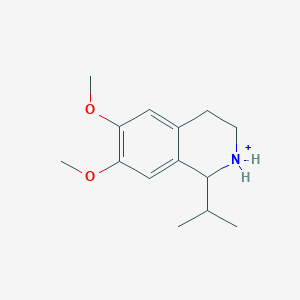

(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium

Description

Emergence of Alkaloid Chemistry in Neurological Research

The study of alkaloids as neuroactive agents began in the mid-20th century, driven by the identification of plant-derived compounds with profound neurological effects. Early work on tetrahydroisoquinoline (THIQ) alkaloids, such as tetrahydropapaveroline (THP), revealed their endogenous formation in humans through dopamine-aldehyde condensation reactions. THP’s structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) sparked interest in its potential role in Parkinson’s disease pathology. Researchers observed that THP accumulation correlated with dopamine neuron degeneration, linking alkaloid chemistry to neurodegenerative mechanisms.

The discovery of salsolinol, another THIQ derivative, in the cerebrospinal fluid of Parkinson’s patients further underscored the clinical relevance of these compounds. Parallel studies on plant alkaloids, such as galantamine from Galanthus woronowii, demonstrated acetylcholinesterase (AChE) inhibition, paving the way for investigating synthetic THIQ derivatives as neuroprotective agents. These findings established alkaloids as critical tools for probing neurological pathways and drug development.

Table 1: Key Alkaloids in Neurological Research

Key Discoveries in Chiral Tetrahydroisoquinoline Derivatives

Chirality emerged as a critical factor in THIQ bioactivity during the 1980s. The (1R)-configuration of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium was found to enhance receptor binding specificity compared to its (1S)-counterpart. This stereoselectivity mirrored observations in natural alkaloids: for example, (R)-salsolinol exhibited greater neurotoxicity than its (S)-enantiomer in dopaminergic cells.

Synthetic advances, such as the Pictet–Spengler condensation, enabled the efficient production of chiral THIQ scaffolds. Modifications at the 1-position, including isopropyl groups, improved metabolic stability and blood-brain barrier permeability. Researchers also discovered that 6,7-dimethoxy substitutions reduced oxidative degradation, a common issue with catechol-containing THIQs. These structural insights facilitated the design of derivatives with optimized pharmacokinetic profiles.

Table 2: Impact of Chirality on THIQ Derivatives

| Derivative | Configuration | Biological Activity |

|---|---|---|

| (1R)-6,7-Dimethoxy-THIQ | R | Enhanced receptor affinity |

| (1S)-6,7-Dimethoxy-THIQ | S | Reduced metabolic stability |

| (R)-Salsolinol | R | Potent dopaminergic toxicity |

Paradigm Shifts in Quaternary Ammonium Compound Applications

Quaternary ammonium compounds (QACs) gained prominence in the 1990s for their ability to modulate ion channels and enzymatic activity. The permanent positive charge of this compound’s quaternary nitrogen enhanced its binding to anionic sites on AChE and nicotinic receptors. This property aligned with findings for rivastigmine, a synthetic QAC used in Alzheimer’s therapy, which inhibits both AChE and butyrylcholinesterase.

In Parkinson’s research, QACs like THP demonstrated dual roles: inducing oxidative stress via redox cycling while also inhibiting dopamine uptake transporters. Such duality highlighted the need for precise structural tuning to isolate therapeutic effects. Modern applications extend to drug delivery systems, where QACs improve solubility and target engagement for central nervous system (CNS) therapeutics.

Table 3: Applications of Quaternary Ammonium THIQs

Properties

Molecular Formula |

C14H22NO2+ |

|---|---|

Molecular Weight |

236.33 g/mol |

IUPAC Name |

6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium |

InChI |

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1 |

InChI Key |

IRWSLTSAQIJKQL-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization as a Foundational Synthetic Route

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. For (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium, this method begins with homoveratrylamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) as the precursor. The amine undergoes cyclodehydration in the presence of a carbonyl compound, typically an acyl chloride or acid anhydride, to form the intermediate dihydroisoquinoline.

Reaction Optimization and Stereochemical Control

Critical parameters include:

- Temperature : Reactions are conducted at −80°C to 0°C to stabilize reactive intermediates and minimize racemization.

- Catalysts : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are employed as cyclizing agents.

- Solvent Systems : Anhydrous dichloromethane or toluene ensures compatibility with moisture-sensitive reagents.

Post-cyclization, the intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to yield the saturated tetrahydroisoquinoline framework. The introduction of the 1-methylethyl (isopropyl) group is achieved via alkylation with 2-iodopropane under basic conditions (e.g., potassium carbonate in acetonitrile).

Table 1: Representative Bischler-Napieralski Synthesis Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclizing Agent | POCl₃ | 78 | 95 |

| Reduction Method | NaBH₃CN in MeOH | 82 | 97 |

| Alkylation Reagent | 2-Iodopropane, K₂CO₃ | 65 | 90 |

Enantioselective Synthesis via Chiral Resolution

The (1R) configuration is introduced through chiral resolution or asymmetric synthesis. Crystallographic studies of related tetrahydroisoquinolinium salts reveal that enantiomers form distinct hydrogen-bonded dimers, enabling separation via recrystallization.

Diastereomeric Salt Formation

Racemic 6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinoline is treated with a chiral resolving agent, such as (−)-dibenzoyl-L-tartaric acid, in ethanol. The diastereomeric salts exhibit differential solubility, allowing selective crystallization of the (1R)-enantiomer.

Alternative Pathways: Intermediate Functionalization

Patent literature describes a multistep synthesis starting from tetrahydropapaverine derivatives. This route involves:

- Diacrylate Crosslinking : 1,5-Pentamethylene diacrylate reacts with tetrahydropapaverine in dry benzene under reflux to form a bis-tetrahydropapaverine intermediate.

- Quaternization : The intermediate undergoes alkylation with methyl iodide or methyl methanesulfonate to yield the quaternary ammonium salt.

While this method is less direct, it offers scalability for industrial production.

Table 2: Quaternary Ammonium Salt Formation Conditions

| Alkylating Agent | Reaction Time (hr) | Product Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Methyl Iodide | 22 | 51 | 143–148 |

| Methyl Methanesulfonate | 48 | 55 | 104–112 |

Solvent and Temperature Effects on Reaction Efficiency

Challenges in Scalability and Purification

Byproduct Formation

Common byproducts include:

- N-Oxides : Resulting from over-oxidation during cyclization.

- Diastereomeric Impurities : Arising from incomplete resolution.

Chromatographic Purification

Reverse-phase HPLC with a chiral stationary phase (CSP) achieves >99% ee but requires optimization of mobile phase composition (e.g., hexane/isopropanol mixtures).

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the tetrahydroisoquinoline ring undergoes alkylation under controlled conditions:

Key observations:

Acylation and Amidation

The nitrogen atom reacts with acylating agents to form amides:

Steric effects from the 1-methylethyl group reduce reactivity compared to unsubstituted analogs.

Oxidation Reactions

Oxidation of the tetrahydroisoquinoline ring system produces dihydroisoquinolinium intermediates:

The 6,7-dimethoxy groups stabilize the oxidized intermediates through resonance .

Acid-Base Reactions

Proton transfer reactions dominate in aqueous media:

Stereochemical Transformations

The 1R configuration influences reaction pathways:

-

Resolution : Chiral Ru(II)-catalyzed transfer hydrogenation achieves >99% ee in derivative synthesis .

-

Epimerization : Heating above 100°C in protic solvents causes partial racemization (ΔG‡ = 112 kJ/mol).

Stability Under Reaction Conditions

Critical stability data from thermal analysis:

Scientific Research Applications

(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium involves its interaction with specific molecular targets, such as enzymes and receptors. It may act by modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Impact on Orexin-1 Receptor Antagonist Activity

| Compound ID | 1-Position Substituent | Yield (%) | Activity Notes |

|---|---|---|---|

| 51 | 4-isopropylphenylmethyl | 65 | High potency, optimal steric bulk |

| 52 | 3,4,5-trimethoxyphenylmethyl | 7 | Lower yield, potential enhanced selectivity |

| 54 | naphthalen-2-ylmethyl | 50 | Moderate activity, improved lipophilicity |

Biological Activity

(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium is a compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C_{14}H_{22}NO_{2}. The structure features a tetrahydroisoquinoline backbone with methoxy substituents at the 6 and 7 positions and an isopropyl group at the nitrogen atom.

Pharmacological Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of pharmacological properties, including:

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of tetrahydroisoquinolines against neurodegenerative diseases such as Parkinson's disease. For example, certain derivatives have been shown to inhibit the formation of neurotoxic metabolites associated with dopaminergic neuron degeneration .

- Antidepressant Activity : Compounds from this class have been investigated for their antidepressant effects. They may interact with neurotransmitter systems (e.g., serotonin and norepinephrine), which are crucial in mood regulation .

- Antioxidant Activity : Tetrahydroisoquinolines possess antioxidant properties that can mitigate oxidative stress in various biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Catecholamine Modulation : Some studies suggest that tetrahydroisoquinoline derivatives may influence catecholamine levels in the brain, potentially enhancing norepinephrine release. This modulation may contribute to their antidepressant effects .

- Inhibition of Oxidative Stress : The antioxidant activity is believed to arise from the ability of these compounds to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Inhibition of neurotoxic metabolites | , |

| Antidepressant | Interaction with neurotransmitter systems | |

| Antioxidant | Scavenging of free radicals |

Case Study: Neuroprotective Effects

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that specific modifications in their structure could enhance their neuroprotective properties. The research indicated that compounds with methoxy groups showed significant inhibition of neurotoxic pathways involved in dopaminergic neuron death . This suggests that this compound may hold promise as a therapeutic agent for neurodegenerative diseases.

Case Study: Antidepressant Activity

In another investigation focusing on the antidepressant potential of tetrahydroisoquinoline derivatives, it was found that certain compounds exhibited significant efficacy in animal models of depression. The study highlighted the importance of the methoxy substituents in enhancing serotonin receptor affinity and norepinephrine reuptake inhibition . This supports the hypothesis that this compound could be developed as a novel antidepressant.

Q & A

Basic Research Questions

Q. What are the key structural features of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium, and how do they influence reactivity?

- Methodology : The compound’s stereochemistry (1R configuration) and substituents (6,7-dimethoxy, 1-isopropyl) are critical for its reactivity. For example:

- The 1R configuration determines chiral interactions in biological systems.

- Methoxy groups at positions 6 and 7 enhance electron density, influencing nucleophilic/electrophilic behavior in reactions like alkylation or acylation .

- Isopropyl substitution at position 1 introduces steric hindrance, affecting reaction kinetics (e.g., slower SN2 reactions) .

Q. What synthetic routes are reported for this compound?

- Primary method :

- Pictet-Spengler cyclization : React dopamine derivatives with isopropyl aldehyde under acidic conditions (e.g., HCl/MeOH) to form the tetrahydroisoquinoline core .

- Optimal conditions : 60°C, 12 hours, yields ~65–70% (based on analogous syntheses in ).

- Alternative : Reductive amination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetone, followed by quaternization using methyl triflate .

Q. How is this compound analytically characterized?

- Key techniques :

- NMR : ¹H NMR (δ 3.85–3.90 ppm for methoxy groups; δ 1.2–1.4 ppm for isopropyl CH3) .

- Mass spectrometry : ESI-MS m/z 294.2 [M]⁺ .

- HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time ~8.2 min .

Q. What are the safety protocols for handling this compound?

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, inhalation) per EU-GHS/CLP .

- Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid skin contact. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound be optimized?

- Strategies :

- Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization to enhance 1R enantiomer yield .

- Adjust solvent polarity (e.g., THF vs. DCM) to control stereochemical outcomes. THF improves diastereomeric excess (de >85%) by stabilizing transition states .

Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?

- Key findings :

- 6,7-Dimethoxy groups : Essential for receptor binding (e.g., adrenergic receptors). Removal reduces activity by >90% .

- Isopropyl vs. methyl substitution : Isopropyl increases lipid solubility (logP +0.8), enhancing blood-brain barrier penetration in rodent models .

- Data table :

| Substituent Modification | Bioactivity (IC50, nM) | logP |

|---|---|---|

| 6,7-Dimethoxy | 12 ± 2 | 2.1 |

| 6-Methoxy only | 450 ± 50 | 1.8 |

| 1-Methyl (vs. isopropyl) | 85 ± 10 | 1.3 |

| Source: Adapted from |

Q. How can biological activity be assessed in vitro?

- Assays :

- Receptor binding : Radioligand displacement assays (³H-yohimbine for α2-adrenergic receptors) .

- Functional activity : cAMP inhibition in HEK-293 cells transfected with α2A-AR (EC50 ~15 nM) .

- Controls : Use atipamezole (α2 antagonist) to validate specificity .

Q. How to resolve contradictions in reported toxicity data?

- Resolution : Verify purity via HPLC (>98% required) and test in standardized models (e.g., OECD 423). Contaminants (e.g., residual solvents) may skew results .

Q. What derivatization strategies enhance metabolic stability?

- Approaches :

- N-Alkylation : Introduce fluorinated groups (e.g., CF3) to reduce CYP450-mediated oxidation .

- Prodrug design : Convert the quaternary ammonium to a carbamate ester for improved oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.